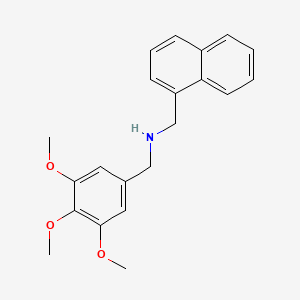
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine, also known as NTB, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the function of the nervous system. NTB has been found to have a unique mechanism of action, making it a valuable tool for understanding the biochemical and physiological effects of neurotransmitters in the brain.
Mechanism of Action
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine is a selective inhibitor of the serotonin transporter (SERT), meaning that it binds specifically to this protein and prevents the reuptake of serotonin. This results in increased levels of serotonin in the brain, which can have a variety of effects on mood, behavior, and cognition. This compound has been found to have a unique mechanism of action, binding to a different site on SERT than other known inhibitors.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in the brain. By inhibiting the reuptake of serotonin, this compound can increase the levels of this neurotransmitter in the brain, leading to changes in mood, behavior, and cognition. Additionally, this compound has been found to have effects on other neurotransmitter systems, including dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine in lab experiments is its selectivity for the serotonin transporter. This makes it a valuable tool for studying the function of this protein and its role in neurotransmitter signaling. However, there are also limitations to the use of this compound, including its potential for off-target effects and its limited availability.
Future Directions
There are several potential future directions for research on (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new inhibitors that target different sites on the serotonin transporter, potentially leading to new treatments for mood disorders and other psychiatric conditions. Additionally, there is interest in using this compound and other SERT inhibitors to study the effects of serotonin on other physiological systems, such as the immune system and the gut-brain axis. Finally, there is potential for the development of new imaging techniques that use this compound and other SERT inhibitors to visualize serotonin transport in the brain.
Synthesis Methods
The synthesis of (1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine involves several steps, including the reaction of 1-naphthylmethylamine with 3,4,5-trimethoxybenzyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography, resulting in the final product of this compound.
Scientific Research Applications
(1-naphthylmethyl)(3,4,5-trimethoxybenzyl)amine has been used in a variety of scientific research applications, including the study of neurotransmitter function in the brain. Specifically, this compound has been found to be a useful tool for studying the function of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. By binding to SERT, this compound can be used to study the kinetics of serotonin transport and the effects of various drugs on SERT function.
properties
IUPAC Name |
1-naphthalen-1-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-19-11-15(12-20(24-2)21(19)25-3)13-22-14-17-9-6-8-16-7-4-5-10-18(16)17/h4-12,22H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGLROHFOYNQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5803606.png)

![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)

![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)

![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)

![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)


